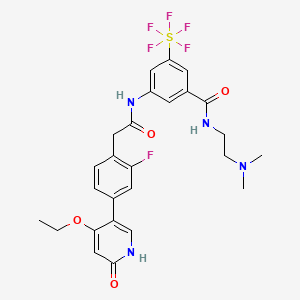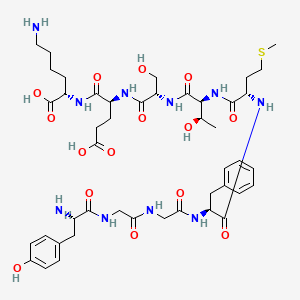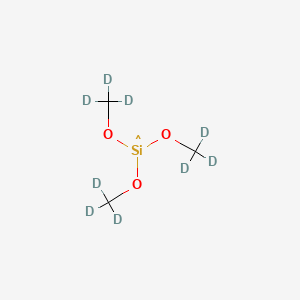
Anabolic agent-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anabolic Agent-1 is a synthetic compound known for its ability to promote muscle growth and enhance physical performance. It is classified as an anabolic-androgenic steroid, which means it mimics the effects of the male hormone testosterone. This compound is widely used in both medical and athletic settings to improve muscle mass, strength, and overall physical performance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anabolic Agent-1 typically involves the chemical modification of testosterone. The process begins with the extraction of testosterone from natural sources or its synthesis from simpler organic compounds. The testosterone is then subjected to various chemical reactions, including esterification, alkylation, and hydroxylation, to produce this compound. These reactions are carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and advanced purification techniques. The process involves the same chemical reactions as in the laboratory synthesis but on a much larger scale. The final product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: Anabolic Agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution being carried out.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.
Aplicaciones Científicas De Investigación
Anabolic Agent-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of anabolic-androgenic steroids and to develop new synthetic methods.
Biology: It is used to study the effects of anabolic steroids on muscle growth, metabolism, and overall physiology.
Medicine: It is used in the treatment of conditions such as muscle wasting, osteoporosis, and certain types of anemia.
Industry: It is used in the development of performance-enhancing supplements and pharmaceuticals.
Mecanismo De Acción
Anabolic Agent-1 exerts its effects by binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to the transcription of specific genes involved in muscle growth and protein synthesis. The molecular targets and pathways involved include the androgen receptor signaling pathway, the insulin-like growth factor-1 pathway, and the mTOR pathway.
Comparación Con Compuestos Similares
Testosterone: The natural male hormone that Anabolic Agent-1 is derived from.
Methandrostenolone: A synthetic anabolic steroid with similar muscle-building effects.
Nandrolone: Another synthetic anabolic steroid used for muscle growth and performance enhancement.
Uniqueness: this compound is unique in its specific chemical structure, which allows it to have a higher anabolic activity and lower androgenic activity compared to other similar compounds. This makes it particularly effective for promoting muscle growth with fewer side effects related to androgenic activity.
Propiedades
Fórmula molecular |
C15H22N2O6S |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-6-methoxy-1-benzofuran-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C14H18N2O3.CH4O3S/c1-16(2)7-6-15-14(17)13-8-10-4-5-11(18-3)9-12(10)19-13;1-5(2,3)4/h4-5,8-9H,6-7H2,1-3H3,(H,15,17);1H3,(H,2,3,4) |
Clave InChI |
QYDNZUNQDSSNPX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=CC2=C(O1)C=C(C=C2)OC.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





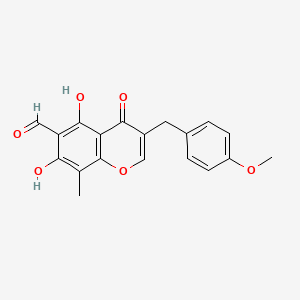
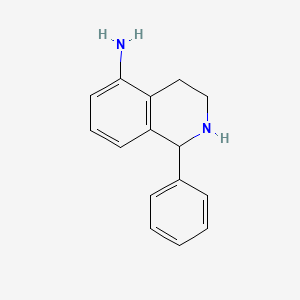

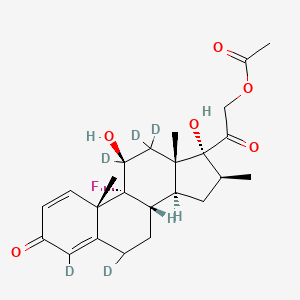
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)

